REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([Br:14])[CH:9]=1)([F:7])[F:6])C.FC(F)(CCC1C=CC=CC=1)CO>>[Br:14][C:10]1[CH:9]=[C:8]([C:5]([F:6])([F:7])[CH2:4][OH:3])[CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)C1=CC(=CC=C1)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CO)(CCC1=CC=CC=C1)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(CO)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |